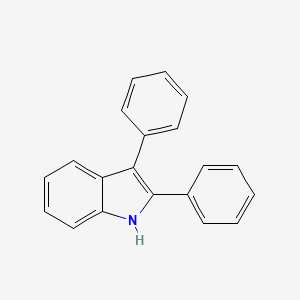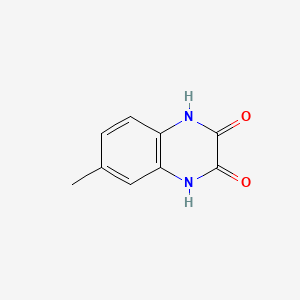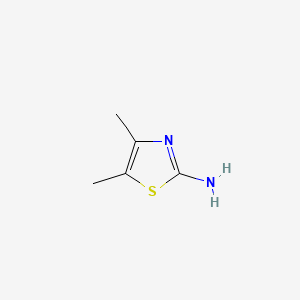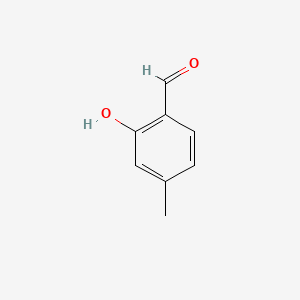
2,3-Diphenyl-1H-indole
Descripción general
Descripción
2,3-Diphenyl-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic structures with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. The compound features a core indole structure with phenyl groups attached at the 2 and 3 positions, which can influence its electronic and fluorescence properties .
Synthesis Analysis
The synthesis of indole derivatives, including those similar to 2,3-diphenyl-1H-indole, can be achieved through various synthetic routes. One approach involves the Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization starting from 2,3-dihalophenol derivatives . Another method includes a one-pot three-component 1,4-dipolar cycloaddition reaction, which can lead to the formation of complex indole-containing heterocycles . Additionally, strategic synthesis routes have been developed for creating difluoromethylated indole derivatives, which involve reactions of indole-2,3-dione and substituted bromoacetyl benzene followed by cyclization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of novel indole derivatives has been confirmed by single crystal X-ray diffraction . Furthermore, density functional theory (DFT) studies can provide insights into the optimized geometrical parameters, which are in good agreement with experimental data . The molecular structure of 2,3-diphenyl-1H-indole itself can be inferred to have a planar indole core with phenyl rings that may influence its electronic properties .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For example, the reduction of 3-hydroxy-3H-indoles and their corresponding N-oxides with reducing agents like NaBH4 and LiAlH4 can lead to the formation of indoline derivatives, which can further dehydrate to yield disubstituted indoles . Electrochemical behavior studies of indole derivatives have shown that reduction can proceed in reversible steps, influenced by the presence of protonating agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-diphenyl-1H-indole and its derivatives can be quite diverse. The electronic properties of 2,3-diphenyl indole have been studied, revealing insights into its fluorescence decay and absorption spectra . The electrochemical reduction behavior of indole derivatives can be influenced by the solvent and the presence of protonating agents, affecting the reduction potential and the stability of the resulting anion radicals . The antimicrobial activities of some indole derivatives have been evaluated, indicating potential applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
1. Biotechnological Production for Industrial Applications
- Application Summary: Indole is a signaling molecule produced both by bacteria and plants. It has value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
- Methods of Application: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives. This involves the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
- Results or Outcomes: The production of indole and its derivatives through biotechnological methods offers a more sustainable and potentially more efficient alternative to traditional methods of production, such as extraction from coal tar .
2. Synthesis of Indole Derivatives
- Application Summary: Indoles are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
3. Biological Potential of Indole Derivatives
- Application Summary: 2,3-Dimethylindoles and tetrahydrocarbazoles show anticancer properties against various cancer cell lines .
- Methods of Application: The study involved the use of staining assay of propidium iodide (PI) to determine the cytotoxic properties of these compounds .
- Results or Outcomes: Compounds 2,3-dimethyl-1H-indole (50) and 5-fluoro-2,3-dimethyl-1H-indole (51) were found to be cytotoxic .
4. Antiviral Activity
- Application Summary: Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: The study involved the synthesis of these derivatives and their testing against various viruses .
- Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
5. Anti-inflammatory Activity
- Application Summary: Chalcones of indole have shown anti-inflammatory activities against carrageenan-induced edema in albino rats .
- Methods of Application: The study involved the synthesis of these derivatives and their testing in an animal model .
- Results or Outcomes: The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
6. Multicomponent Reactions
- Application Summary: Indoles are frequently used in the synthesis of various organic compounds. They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Methods of Application: The study involved the use of indole in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Results or Outcomes: The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
7. Antiviral Activity
- Application Summary: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: The study involved the synthesis of these derivatives and their testing against various viruses .
- Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
8. Anti-inflammatory Activity
- Application Summary: Chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats .
- Methods of Application: The study involved the synthesis of these derivatives and their testing in an animal model .
- Results or Outcomes: The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
9. Multicomponent Reactions
- Application Summary: Indoles are frequently used in the synthesis of various organic compounds. They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Methods of Application: The study involved the use of indole in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Results or Outcomes: The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-diphenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGKJNGSQQORRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188241 | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-1H-indole | |
CAS RN |
3469-20-3 | |
| Record name | 2,3-Diphenylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphenylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diphenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)










![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)
